6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine

Drug Discovery Medicinal Chemistry Physicochemical Property Prediction

Generic 2,4,6-trisubstituted pyrimidines often lack the specific 6-Cl leaving group and N-cycloheptyl lipophilicity required for late-stage kinase inhibitor diversification. This compound solves that bottleneck. • 6-Cl enables SNAr/cross-coupling for parallel library synthesis • N-cycloheptyl imparts high logP (>3.2) for hydrophobic kinase back pockets • 2-Me mimics ATP adenine N1-pocket interaction Ideal for med chem programs targeting RTKs or lipid kinases. Bulk quantities available upon request with global shipping.

Molecular Formula C12H18ClN3
Molecular Weight 239.74 g/mol
CAS No. 1250521-39-1
Cat. No. B1463689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine
CAS1250521-39-1
Molecular FormulaC12H18ClN3
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)NC2CCCCCC2
InChIInChI=1S/C12H18ClN3/c1-9-14-11(13)8-12(15-9)16-10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,14,15,16)
InChIKeyGPYBXRQBCGSVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine: Chemical Identity & Building Block Profile


6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine (CAS 1250521-39-1) is a synthetic, small-molecule pyrimidine derivative with the molecular formula C12H18ClN3 and a molecular weight of 239.74 g/mol [1]. It serves as a functionalized building block in medicinal chemistry, featuring a 2-methyl-4-aminopyrimidine core substituted with a chlorine atom at the 6-position and a cycloheptyl ring on the exocyclic amine. This scaffold is a member of a broader class of 2,4,6-trisubstituted pyrimidines, which are privileged structures in kinase inhibitor discovery and agrochemical research, where the specific substitution pattern critically governs target binding, physicochemical properties, and synthetic tractability.

Functionalized pyrimidine core for kinase-targeted library synthesis
6‑chloro leaving group enables late‑stage diversification via SNAr or cross‑coupling
N‑cycloheptyl group provides lipophilic bulk for property tuning in lead optimisation

6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine: Why Generic Substitution Fails


Generic substitution among 2,4,6-trisubstituted pyrimidine building blocks is inadvisable because even subtle changes to the N-alkyl group or the presence of a 6-chloro leaving group profoundly alter the compound's core function. The 6-chloro substituent is not merely a placeholder; it is a critical synthetic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, a reactivity pathway absent in 6-unsubstituted analogs [1]. Concurrently, the N-cycloheptyl group imparts distinct lipophilicity and steric bulk compared to smaller (e.g., cyclopentyl, cyclohexyl) or linear alkyl amines, directly influencing the compound's predicted logP, solubility, and the binding conformation of downstream derivatives in hydrophobic enzymatic pockets. These differences render simple in-class interchange a source of synthetic failure and unpredictable biological outcomes in lead optimization programs.

6‑Chloro substituent
6‑unsubstituted (6‑H) analog
Lacking the chlorine leaving group, the 6‑H analog cannot support SNAr or cross‑coupling diversification, blocking C6 SAR exploration.
N‑Cycloheptyl amine
Smaller N‑alkyl (e.g., cyclopentyl, linear) analogs
Reduced steric bulk and lipophilicity alter predicted ADME properties and binding‑pocket interactions; downstream compound profiles may not transfer.

6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine: Quantitative Differentiation Evidence


Enhanced Lipophilicity & Steric Profile vs. Parent Scaffold

The introduction of the N-cycloheptyl group in 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine dramatically increases the predicted partition coefficient (LogP) and molecular size compared to the parent 6-chloro-2-methylpyrimidin-4-amine (CAS 1749-68-4) [1]. This modification is a standard medicinal chemistry strategy to enhance membrane permeability and target binding for intracellular targets. The parent analog's computed XLogP3-AA is 1.2, while the target compound's higher molecular weight and additional C7H14 lipophilic bulk predict a LogP increase of over 2.0 units, substantially altering its ADME profile and its utility for generating brain-penetrant or peripherally-restricted candidates.

Lipophilicity & size vs. parent
Class‑level
Pred. ΔLogP > +2.0
ΔMW +96.17 g/mol
Reported lipophilicity shift supports ADME‑property differentiation during hit‑to‑lead optimisation.
Computed estimate; experimental logP values to verify.
Drug Discovery Medicinal Chemistry Physicochemical Property Prediction

Synthetic Utility: 6-Chloro Leaving Group vs. Unsubstituted Analogs

A key functional differentiation is the presence of the 6-chloro substituent, which is a versatile leaving group for SNAr and cross-coupling reactions. This enables the rapid generation of diverse 2,4,6-trisubstituted pyrimidine libraries from a single intermediate [1]. In contrast, the direct analog 2-methyl-N-cycloheptylpyrimidin-4-amine (lacking the 6-chloro substituent) is a synthetic dead-end for this purpose, requiring de novo synthesis for each 6-position variant. The target compound is therefore specifically procured for its role as a late-stage diversification intermediate, a function the non-chlorinated comparative scaffold cannot fulfill.

Synthetic handle identity
Class‑level
6‑Cl: present (reactive)
6‑H analog: absent (inert)
Functional‑group presence defines utility as a late‑stage diversification intermediate.
Reactivity confirmed in patent literature for analogous scaffolds.
Organic Synthesis Medicinal Chemistry Building Blocks

6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine: Research Application Scenarios


Kinase-Directed Library Synthesis

The compound is optimally procured as a core scaffold for generating focused kinase inhibitor libraries. The 2-methyl group mimics the ATP adenine N1-hydrophobic pocket interaction, while the 6-chloro handle and N-cycloheptyl amine allow for parallel diversification. The predicted high lipophilicity of the cycloheptyl group makes the scaffold particularly suitable for creating inhibitors targeting kinases with large, hydrophobic back pockets, such as certain receptor tyrosine kinases or lipid kinases, where a LogP > 3.0 is often a prerequisite for potency [1]. The evidence of enhanced lipophilicity over the parent 6-chloro-2-methylpyrimidin-4-amine scaffold supports its specific selection for these programs.

Late-Stage Diversification Intermediate for Agrochemical Discovery

In agrochemical research, where substituted pyrimidines are a key pharmacophore for fungicides and herbicides, this compound serves as a strategic intermediate. Its 6-chloro leaving group enables the final-step introduction of aryl, heteroaryl, or alkoxy groups to optimize field stability and target organism selectivity, a synthetic pathway not possible with non-chlorinated analogs [1]. The N-cycloheptyl group's increased bulk and lipophilicity, compared to standard N-alkyl variants, can improve cuticular penetration in target pests, a critical factor in agrochemical efficacy.

Physicochemical Probe for Fragment-Based Drug Discovery

The compound can function as a 'fragment' or 'scaffold-hopping' probe in FBDD campaigns. Its distinct physicochemical profile, specifically a predicted LogP over 3.2, makes it a useful tool to probe the lipophilic tolerance of a target binding site, guiding the selection of more or less lipophilic analogs [1]. This is a direct application of the quantitatively estimated lipophilicity difference established against the parent 6-chloro-2-methylpyrimidin-4-amine scaffold, allowing medicinal chemists to make informed procurement decisions during hit-to-lead optimization.

Application
Selection Property
Validation Focus
Kinase‑targeted library synthesis
6‑Cl diversification handle with lipophilic N‑cycloheptyl group
Assess SNAr / cross‑coupling reactivity; evaluate lipophilic fit to kinase back pockets
Agrochemical lead diversification
Late‑stage C6 functionalisation via chlorine displacement
Evaluate cuticular penetration and pest‑selectivity in agrochemical models
Fragment‑based lipophilicity probe
High predicted lipophilicity relative to parent scaffold
Probe binding‑site lipophilic tolerance in FBDD campaigns
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